Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is a synthetic compound known for its complex structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves multiple steps, typically starting with the preparation of the pyrimidine core. The process includes:
Formation of the Pyrimidine Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the Tosyl Group: The tosyl group is introduced to the pyrimidine ring through a sulfonation reaction.
Thioether Formation: The thioether linkage is formed by reacting the tosylated pyrimidine with a suitable thiol compound.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the tosyl group, leading to different products.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-((6-oxo-5-methyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
- Ethyl 4-(2-((6-oxo-5-ethyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 4-(2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzoate is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
866866-13-9 |
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Molecular Formula |
C22H21N3O6S2 |
Molecular Weight |
487.55 |
IUPAC Name |
ethyl 4-[[2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N3O6S2/c1-3-31-21(28)15-6-8-16(9-7-15)24-19(26)13-32-22-23-12-18(20(27)25-22)33(29,30)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
BOIBYZKUPICEHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C |
solubility |
not available |
Origin of Product |
United States |
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